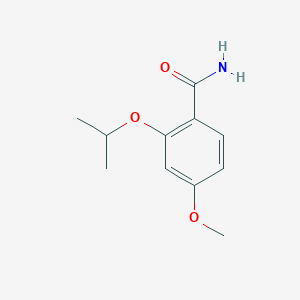

2-Isopropoxy-4-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7(2)15-10-6-8(14-3)4-5-9(10)11(12)13/h4-7H,1-3H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBNHXIHSVRZKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 Isopropoxy 4 Methoxybenzamide

Established Synthetic Routes for 2-Isopropoxy-4-methoxybenzamide and its Precursors

The formation of the this compound scaffold can be achieved through several reliable synthetic pathways. These routes often begin with commercially available substituted phenols or benzoic acids and proceed through key intermediates to construct the final amide product.

A common and effective strategy for the synthesis of benzamides involves the conversion of a corresponding benzoic acid into a more reactive benzoyl chloride intermediate. Acid chlorides exhibit high reactivity, making them ideal starting materials for amidation reactions beilstein-journals.org.

The general process involves treating the parent benzoic acid, in this case, 2-isopropoxy-4-methoxybenzoic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation. For instance, in a related synthesis, ortho-methoxybenzoic acid is converted to its acid chloride by reacting it with 2.5 equivalents of thionyl chloride in isopropyl acetate (B1210297) at an elevated temperature of 80-90°C. The reaction proceeds over several hours until a clear solution indicates the formation of the acid chloride google.com.

Once the 2-isopropoxy-4-methoxybenzoyl chloride is synthesized, it can be readily converted to the target benzamide (B126). This is typically achieved by reacting the benzoyl chloride with an amine source, such as ammonia (B1221849) or an ammonium salt. The Schotten-Baumann reaction conditions, which involve reacting the carbonyl chloride with an amine in the presence of an aqueous alkali metal hydroxide (B78521) solution, provide a classic and effective method for this final amidation step google.com. The base serves to neutralize the hydrochloric acid generated during the reaction.

The most direct synthetic route to this compound is the direct amidation of 2-isopropoxy-4-methoxybenzoic acid. This method avoids the isolation of the highly reactive benzoyl chloride intermediate. The primary challenge in this approach is the activation of the carboxylic acid group to facilitate the reaction with an amine.

The synthesis of the necessary precursor, a substituted 2-isopropoxybenzoic acid, is a critical preliminary step. A relevant example is the synthesis of 2-isopropoxy-4-nitrobenzoic acid from 2-hydroxy-4-nitrobenzoic acid. This process involves two key steps:

Alkylation: The phenolic hydroxyl group is converted to an isopropoxy ether by reaction with 2-iodopropane in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF) researchgate.net.

Hydrolysis: The resulting ester intermediate is hydrolyzed to the free carboxylic acid. This step is highly sensitive to reaction conditions. The use of lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture at room temperature provides the desired carboxylic acid in high yield (82%) researchgate.netpucp.edu.pe.

Once the 2-isopropoxy-4-methoxybenzoic acid is available, modern coupling reagents are employed for the amidation step. Reagents commonly used in peptide synthesis are highly effective. For example, a carboxylic acid can be activated using a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) and Hydroxybenzotriazole (HOBt). In the presence of a non-nucleophilic base like Diisopropylethylamine (DIPEA), these reagents facilitate the formation of an active ester intermediate, which then smoothly reacts with an amine to form the desired amide bond nih.gov.

Catalytic methods offer efficient and often more environmentally benign pathways for constructing the key structural features of this compound, particularly the ether linkages. While direct catalytic synthesis of the final amide is less common, catalysis plays a vital role in preparing its precursors.

A notable "green" catalytic approach is the reductive etherification of substituted benzaldehydes to form the corresponding isopropyl ethers. Zirconium (Zr) and Hafnium (Hf) based polyhedral oligosilsesquioxane complexes have been shown to be robust and durable homogeneous catalysts for this transformation. These catalysts effectively convert substrates like 2-methoxybenzaldehyde and 4-methoxybenzaldehyde into their respective isopropyl ethers using isopropanol as both the solvent and the reagent at temperatures between 100-160°C osti.gov. This reaction cascade involves a Meerwein-Ponndorf-Verley (MPV) reduction of the aldehyde followed by an acid-catalyzed etherification, demonstrating an efficient route to the isopropoxy moiety osti.gov.

Other catalytic systems have been explored for the synthesis of related substituted aromatic scaffolds. These include the use of titanium silicate TS-1 with hydrogen peroxide for oxidation reactions and copper catalysts for the formation of diaryl ether linkages from arylboronic acids and quinone derivatives mdpi.com. Such catalytic strategies highlight the potential for developing novel, efficient syntheses of complex benzamide precursors.

Optimization of Reaction Conditions for Synthesis and Yields

The efficiency and success of synthesizing this compound are highly dependent on the careful optimization of reaction parameters. The choice of solvents, temperature, catalysts, and reagents can dramatically influence reaction outcomes, yield, and purity by favoring the desired reaction pathway and minimizing the formation of side products.

The solvent and temperature are critical parameters that can dictate the course of a chemical reaction. A striking example is found in the synthesis of the precursor, 2-isopropoxy-4-nitrobenzoic acid researchgate.net. The hydrolysis of the intermediate, isopropyl 2-isopropoxy-4-nitrobenzoate, shows extreme sensitivity to these conditions.

When the hydrolysis was conducted using 45% aqueous sodium hydroxide (NaOH) in a THF/Ethanol mixture at a high temperature (80°C), the intended product was not formed. Instead, an unexpected (Z)-1,2-bis(4-carboxy-3-isopropoxyphenyl)diazene-1-oxide was isolated as the major product in 92% yield. In stark contrast, by modifying the conditions—switching the base to lithium hydroxide (LiOH) and the solvent system to THF/water at room temperature—the reaction yielded the desired 2-isopropoxy-4-nitrobenzoic acid in high (82%) yield researchgate.netpucp.edu.pe. This demonstrates that lower temperatures and a different choice of base and solvent can completely alter the selectivity of the reaction.

General studies on reaction optimization confirm the importance of solvent selection. In some oxidative coupling reactions, acetonitrile (B52724) was found to provide a better balance between conversion and selectivity compared to more traditional solvents like dichloromethane and benzene (B151609), while also being a "greener" alternative scielo.br.

| Base | Solvent System | Temperature | Major Product | Yield |

|---|---|---|---|---|

| 45% aq. NaOH | THF/EtOH | 80 °C | (Z)-1,2-bis(4-carboxy-3-isopropoxyphenyl)diazene-1-oxide | 92% |

| LiOH | THF/H₂O | Room Temperature | 2-Isopropoxy-4-nitrobenzoic acid | 82% |

The choice of catalysts and reagents is fundamental to achieving high efficiency and selectivity. In amide bond formation starting from a carboxylic acid, the selection of the coupling reagent is crucial. Studies on the synthesis of α-ketoamides compared several activating agents and found that 2,4,6-trichloro-1,3,5-triazine (TCT) was the most effective coupling reagent, affording excellent yields where other reagents like CDMT or DMCT were less effective researchgate.net. This highlights the necessity of screening reagents to identify the optimal choice for a specific transformation.

| Entry | Coupling Reagent | Yield (%) |

|---|---|---|

| 1 | 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | 52% |

| 2 | 2,4-Dichloro-6-methoxy-1,3,5-triazine (DMCT) | 43% |

| 3 | 2,4,6-Trichloro-1,3,5-triazine (TCT) | 95% |

| 4 | None | Not Detected |

The selection of a catalyst can also be pivotal. In the catalytic reductive etherification to form precursor ethers, different Zirconium and Hafnium-based catalysts exhibited varying levels of activity and selectivity. The hafnium complex {[(isobutyl)₇Si₇O₁₂]HfOPri∙(HOPri)}₂ proved to be the most active and selective catalyst for the conversion of 2-methoxybenzaldehyde osti.gov. Similarly, in other syntheses, silver(I) oxide was identified as the most efficient oxidant among several silver(I) reagents for a particular oxidative coupling reaction, leading to a significant improvement in reaction efficiency scielo.br. These examples underscore the importance of systematically evaluating different reagents and catalysts to optimize the synthesis of a target molecule like this compound.

Strategies for Structural Diversification and Analog Preparation Incorporating the this compound Moiety

The generation of analogs based on the this compound core is essential for exploring and optimizing its chemical and biological properties. A range of synthetic strategies have been developed to introduce structural diversity, primarily by modifying the aromatic core, attaching various side chains, and connecting the scaffold to other molecular fragments through chemical linkers.

Modifications on the Benzene Ring System and Side Chains

Modifications to the benzene ring of the this compound scaffold are a primary approach to generating structural analogs. These modifications can influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby impacting its interactions with biological targets.

A common strategy for modifying the benzene ring involves electrophilic aromatic substitution reactions, such as halogenation. For instance, peptide-catalyzed bromination has been utilized for the atroposelective synthesis of chiral benzamides, a technique that could be applied to introduce bromine atoms at specific positions on the this compound ring. nih.gov Such halogenated derivatives can then serve as versatile intermediates for further functionalization through cross-coupling reactions, allowing for the introduction of a wide array of substituents.

The isopropoxy and methoxy (B1213986) side chains also present opportunities for modification. While direct modification of these ether linkages can be challenging, demethylation or deisopropylation would yield phenolic intermediates. These intermediates can then be re-alkylated with a variety of alkyl or aryl halides to generate a library of analogs with diverse ether functionalities.

Furthermore, the amide group itself can be a point of diversification. While the primary amide is a key feature, N-substituted analogs can be prepared through various amidation protocols, reacting the corresponding carboxylic acid with a diverse range of primary and secondary amines. researchgate.net This allows for the introduction of a multitude of functional groups and can significantly alter the physicochemical properties of the parent molecule.

Table 1: Potential Modifications on the Benzene Ring and Side Chains

| Position/Group | Type of Modification | Potential Reagents and Conditions | Resulting Functional Group |

| Benzene Ring | Electrophilic Bromination | N-Bromosuccinimide (NBS), Peptide Catalyst | Bromo-substituent |

| Benzene Ring | Nitration | HNO₃, H₂SO₄ | Nitro-substituent |

| Methoxy Group | Demethylation | BBr₃ | Hydroxyl Group |

| Isopropoxy Group | Dealkylation | Strong Acid/Lewis Acid | Hydroxyl Group |

| Amide Nitrogen | N-Alkylation | Alkyl Halide, Base | Secondary Amide |

| Amide Nitrogen | N-Arylation | Aryl Halide, Palladium Catalyst | N-Aryl Amide |

Linker Chemistry and Connection to Other Core Scaffolds

Linker strategies are particularly prevalent in the development of targeted drug conjugates, where a cytotoxic agent is linked to a targeting moiety. unimi.it In the context of this compound, a linker could be attached at several positions. For instance, a functionalized linker could be introduced via an N-substituted amide bond, or by modifying a substituent on the benzene ring.

Commonly used linkers include polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic properties, as well as cleavable linkers that are designed to release the active molecule under specific physiological conditions. biosynth.com Examples of cleavable linkers include hydrazones, which are sensitive to acidic pH, and disulfides, which are cleaved in the reducing environment of the cell. biosynth.com Non-cleavable linkers, such as those formed via click chemistry (e.g., triazoles), provide a stable connection between the two molecular entities. biosynth.com

The design of benzamide derivatives with functionalized linkers has been explored for various applications. For example, in the development of FtsZ inhibitors, the length and composition of the linker connecting a benzamide moiety to a benzodioxane scaffold were found to be crucial for antimicrobial activity. nih.gov

Table 2: Examples of Linker Strategies

| Linker Type | Cleavage Mechanism | Example Functional Groups | Potential Application |

| pH-Sensitive | Acid Hydrolysis | Hydrazone, Acetal | Targeted release in acidic tumor microenvironments |

| Reducible | Thiolysis | Disulfide | Intracellular drug delivery |

| Enzyme-Cleavable | Enzymatic Action | Peptide, Glucuronide | Targeted release by specific enzymes |

| Non-Cleavable | Stable Covalent Bond | Triazole, Amide | Stable conjugates |

Structure Activity Relationship Sar and Structural Analysis of 2 Isopropoxy 4 Methoxybenzamide Analogs

Elucidation of Key Pharmacophoric Features within 2-Isopropoxy-4-methoxybenzamide-Containing Structures

A pharmacophore model for this class of compounds highlights the essential steric and electronic features necessary for molecular recognition. The primary components include the substituted aromatic ring, the central amide linkage, and the specific alkoxy substituents.

The benzene (B151609) ring of the benzamide (B126) scaffold serves as a crucial anchor for positioning the other functional groups. The nature and position of substituents on this ring significantly influence the molecule's electronic properties and its ability to interact with target proteins.

Electronic Effects : The presence of two electron-donating alkoxy groups (isopropoxy at C2 and methoxy (B1213986) at C4) increases the electron density of the aromatic ring. This can enhance interactions with electron-deficient regions of a binding site. Studies on related benzamides show that electron-donating groups can be critical for activity. For instance, adding an electron-donating para-methoxy group to a benzamide-isoquinoline derivative was found to dramatically improve its selectivity for the σ2 receptor by over 600-fold compared to the σ1 receptor. nih.gov This highlights the sensitivity of the para-position to electronic modifications for manipulating receptor selectivity. nih.gov

The amide linkage (-CONH2) is a cornerstone of the benzamide pharmacophore, acting as both a structural linker and a key interaction point.

Hydrogen Bonding : The amide group is an excellent hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen). This allows it to form strong, directional interactions with amino acid residues in a protein's active site, which is often a critical factor for binding affinity. The introduction of an amide structure into a molecule can facilitate the formation of hydrogen bonds with target enzymes. mdpi.com

The two alkoxy groups, isopropoxy at the C2 (ortho) position and methoxy at the C4 (para) position, are defining features that fine-tune the molecule's properties.

Ortho-Isopropoxy Group : The bulky isopropoxy group at the ortho position provides significant steric hindrance. This can have several effects:

It can lock the amide group into a specific conformation, reducing the entropic penalty upon binding. nih.govnih.gov

It can make direct interactions with hydrophobic pockets within the receptor site.

It can shield the amide group from metabolic enzymes, potentially increasing the molecule's bioavailability.

Studies on ortho-alkoxy-benzamides have shown they can direct the formation of highly organized hydrogen-bonded networks, indicating their strong influence on intermolecular interactions. nih.govresearchgate.net

Para-Methoxy Group : The methoxy group at the para position contributes to the molecule's electronic profile and can participate in hydrogen bonding.

As an electron-donating group, it enhances the electron density of the ring system. nih.gov

The oxygen atom can act as a hydrogen bond acceptor.

In studies of dopamine (B1211576) D4 receptor ligands, polar substituents at the para-position of the benzamide ring were found to be critical for the structure-activity relationship, suggesting this position is key for molecular recognition. nih.gov The presence of methoxy and hydroxy groups on benzazole derivatives has been shown to enhance antioxidant activity by donating electrons to stabilize free radicals. nih.gov

SAR Mapping for Specific Molecular Targets and Biological Pathways

While specific data for this compound is limited, SAR mapping of related benzamide analogs provides a framework for predicting its potential targets and understanding how structural changes affect biological activity. Substituted benzamides are well-known for their activity at dopamine and serotonin (B10506) receptors. nih.govnih.govnih.gov

The affinity and selectivity of benzamide analogs are dictated by the specific combination of substituents on the aromatic ring and modifications to the amide portion of the molecule.

Dopamine D2/D3 Receptors : Many substituted benzamides are antagonists of D2-like dopamine receptors. nih.gov The affinity for these receptors is highly dependent on the substitution pattern. For example, in a series of benzamides designed as dual 5-HT3 and dopamine D2 antagonists, modifying substituents at the 5-position of a 4-amino-2-methoxybenzoyl moiety caused a marked increase in dopamine D2 receptor binding affinity. nih.gov This demonstrates that small changes to the aromatic ring can significantly alter target affinity.

Serotonin 5-HT3/5-HT4 Receptors : Benzamides are also potent ligands for serotonin receptors. For 5-HT3 receptor antagonists, specific substitutions on the benzamide ring are crucial for high-affinity binding. nih.gov Furthermore, certain 4-amino-5-chloro-2-methoxy-benzamide derivatives have been instrumental in characterizing the 5-HT4 receptor subtype, where they act as agonists. nih.gov This indicates that the 2-methoxy group, similar to the one in the target compound, is compatible with activity at serotonin receptors.

The following table summarizes the binding affinities of some substituted benzamide analogs for the Dopamine D2 receptor, illustrating the impact of ring substitutions.

| Compound/Analog | Modification from Benzamide Core | Target | Binding Affinity (IC50/Ki) |

| Metoclopramide | 4-amino-5-chloro-2-methoxy substitution with a diethylaminoethyl side chain | Dopamine D2 | 483 nM (IC50) nih.gov |

| Analog 82 | 4-methylamino-5-chloro-2-methoxy substitution with a dialkylhexahydro-diazepine side chain | Dopamine D2 | 17.5 nM (IC50) nih.gov |

| Analog 110 | 4-methylamino-5-bromo-2-methoxy substitution with a dialkylhexahydro-diazepine side chain | Dopamine D2 | 61.0 nM (IC50) nih.gov |

| YM-09151-2 | A complex substituted benzamide | Dopamine D2 | 57 pM (KD) nih.gov |

This table is for illustrative purposes to show how structural changes in related benzamides affect binding affinity. Data is compiled from multiple sources.

Systematic modifications of the benzamide scaffold allow for the fine-tuning of molecular recognition, leading to improved potency and selectivity.

Aromatic Ring Modifications : Altering the electronic nature of the aromatic ring by swapping substituents can drastically change biological activity. Replacing an electron-donating group with an electron-withdrawing group, for example, can shift activity from one receptor subtype to another. nih.gov In a study on 2-phenoxybenzamides, replacing a 4-fluorophenoxy substituent at the 2-position with a hydrogen atom led to a moderate decrease in antiplasmodial activity, indicating that an aryloxy substituent at this position is favorable for activity. nih.govresearchgate.net

Amide Moiety Modifications : While the primary amide (-CONH2) is the simplest form, N-alkylation or incorporation of the nitrogen into a larger, often basic, amine-containing structure is a common strategy in medicinal chemistry. This portion of the molecule often interacts with transmembrane domains of GPCRs. For instance, in the development of 5-HT3 antagonists, the basic amine moiety was found to be a critical component for potent activity. nih.gov

The table below illustrates how systematic structural adjustments on a benzamide scaffold can influence biological activity against a specific target.

| Base Scaffold | R1 (Position 5) | R2 (Position 4) | Biological Activity (Example Target) |

| 2-methoxy-N-(dialkyl-diazepinyl)benzamide | Cl | NH2 | Potent 5-HT3 and moderate D2 antagonism nih.gov |

| 2-methoxy-N-(dialkyl-diazepinyl)benzamide | Cl | NHMe | Potent 5-HT3 and potent D2 antagonism (Increased D2 affinity) nih.gov |

| 2-methoxy-N-(dialkyl-diazepinyl)benzamide | Br | NHMe | Potent 5-HT3 and potent D2 antagonism (Slightly lower D2 affinity) |

| 2-methoxy-N-(dialkyl-diazepinyl)benzamide | I | NHMe | Potent 5-HT3 and potent D2 antagonism (Maintained high affinity) |

This table demonstrates the impact of systematic structural changes on the activity profile of benzamide derivatives based on findings from literature. nih.gov

Rational Design Principles for Novel this compound Analogs

The rational design of novel analogs of this compound is a strategic endeavor in medicinal chemistry, aimed at optimizing the therapeutic potential of this chemical scaffold. This process is guided by established principles of structure-activity relationships (SAR), focusing on systematic modifications of the core molecule to enhance potency, selectivity, and pharmacokinetic properties. The design strategies for new analogs primarily revolve around three key structural components: the amide functionality, the 2-isopropoxy group, and the 4-methoxy group on the phenyl ring.

A crucial aspect of modern drug design is the concept of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to improve the compound's biological activity. nih.govdrughunter.com This strategy is central to the rational design of this compound analogs. By carefully selecting bioisosteres for the amide bond and the alkoxy substituents, researchers can fine-tune the molecule's interaction with its biological target. drughunter.comnih.gov

Modification of the Amide Group: Bioisosteric Replacement

The amide bond is a common feature in many biologically active compounds, but it can be susceptible to metabolic degradation by proteases. Therefore, its replacement with more stable bioisosteres is a common strategy to enhance the pharmacokinetic profile of a drug candidate. nih.gov For this compound analogs, several heterocyclic rings can serve as effective amide bond mimics, potentially improving metabolic stability while maintaining or even enhancing biological activity. drughunter.comnih.gov

The following table illustrates potential bioisosteric replacements for the amide group in this compound and their anticipated impact on the molecule's properties.

| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Activity |

| Amide | 1,3,4-Oxadiazole | Mimics amide geometry and hydrogen bonding; may improve metabolic stability. nih.govnih.gov | Potential for improved potency and better pharmacokinetic profile. |

| Amide | 1,2,4-Triazole | Acts as a metabolically stable amide bioisostere. drughunter.com | May enhance metabolic stability while retaining biological activity. |

| Amide | Trifluoroethylamine | Increases metabolic stability by being less susceptible to proteolysis. u-tokyo.ac.jp | Potential for high potency and selectivity. u-tokyo.ac.jp |

Structure-Activity Relationship of the Alkoxy Substituents

Systematic variations of these alkoxy groups can lead to the discovery of analogs with improved activity. For example, in a series of dialkoxybenzamide derivatives that are structurally analogous to Roflumilast, the nature of the alkoxy substituents significantly influenced their activity as phosphodiesterase 4B inhibitors. ekb.eg Similarly, studies on 2-phenoxybenzamides have shown that substitutions on the phenoxy ring can have a distinct impact on biological activity. nih.gov

The following table outlines potential modifications to the alkoxy groups of this compound and the rationale behind these changes.

| Position | Original Substituent | Proposed Modification | Rationale for Modification | Anticipated Effect on Activity |

| 2 | Isopropoxy | Ethoxy, Propoxy | To investigate the effect of alkyl chain length on steric hindrance and lipophilicity. | May modulate binding affinity and cell permeability. |

| 2 | Isopropoxy | Cyclopropyloxy | To introduce conformational rigidity and explore alternative steric interactions. | Could enhance binding affinity through a more defined orientation. |

| 4 | Methoxy | Ethoxy, Difluoromethoxy | To alter lipophilicity and hydrogen bonding capacity. | May improve metabolic stability and target engagement. |

| 4 | Methoxy | Halogen (e.g., Fluoro, Chloro) | To explore the impact of electron-withdrawing groups on the electronic properties of the ring. | Could influence binding affinity and selectivity. |

The design of novel analogs of this compound is a multifaceted process that leverages a deep understanding of structure-activity relationships and the principles of bioisosterism. By systematically modifying the amide and alkoxy functionalities, it is possible to generate new chemical entities with enhanced therapeutic properties.

Molecular Interactions and Mechanistic Research of 2 Isopropoxy 4 Methoxybenzamide Analogs

Investigation of Binding to Biological Macromolecules (e.g., Proteins)

The 2-isopropoxy-4-methoxybenzamide moiety has been identified as a crucial component in the design of potent inhibitors of protein-protein interactions, particularly in the context of cancer therapy.

Analogs of this compound have been prominently featured in the development of inhibitors targeting the p53-MDM2 interaction, a critical pathway in cancer biology. The p53 tumor suppressor is a key regulator of cell cycle and apoptosis, and its activity is often negated in cancer cells through interaction with MDM2. Small molecules that disrupt this interaction can restore p53 function, leading to cancer cell death.

In this context, the this compound group serves as a key structural element in a class of potent cis-imidazoline-based MDM2 inhibitors, such as Nutlin-3 and its derivatives. google.comacs.orgnih.gov These compounds are designed to mimic key amino acid residues of p53 that are essential for binding to MDM2. nih.gov The benzamide (B126) portion of these molecules plays a significant role in occupying the hydrophobic pockets within the MDM2 protein, thereby preventing its binding to p53. google.comnih.gov

While direct enzyme inhibition or receptor binding data for this compound itself is limited in public literature, its incorporation into more complex molecules highlights its importance as a pharmacophore. For instance, in the synthesis of nonsymmetric cis-stilbene (B147466) diamines, which are precursors to single-enantiomer cis-imidazolines, the this compound moiety is a key building block for creating potent MDM2 inhibitors. acs.orgnih.gov

Furthermore, broader studies on benzamide derivatives have shown their potential to interact with various biological targets. For example, certain methoxybenzamide analogs have demonstrated inhibitory activity against tubulin polymerization and heat shock protein 27 (Hsp27). nih.govresearchgate.net Additionally, other benzamide derivatives have been investigated as ligands for sigma receptors, which are overexpressed in many cancer cell lines, suggesting another potential avenue for therapeutic intervention. mdpi.com

The crystal structure of MDM2 complexed with Nutlin-3 reveals that the imidazoline (B1206853) scaffold occupies the binding site of key p53 residues. google.com The pendant groups on this scaffold, which can include the this compound moiety, make critical contacts with the protein. The methoxy (B1213986) and isopropoxy groups can engage in favorable van der Waals interactions and potentially form hydrogen bonds with amino acid residues in the binding pocket, enhancing the potency and selectivity of the inhibitor.

The synthesis of various analogs has allowed for the exploration of the structure-activity relationship (SAR). For example, studies on N-substituted benzamides have shown that modifications to the benzamide ring and its substituents can significantly impact their biological activity. nih.govnih.govresearchgate.net In the context of tubulin and Hsp27 inhibitors, 4-methoxybenzamide (B147235) analogs were found to have better inhibitory potency compared to other derivatives, indicating the importance of this specific substitution pattern for activity. nih.gov

Elucidation of Intracellular Signaling Pathway Modulation in Cellular Models

The interaction of this compound analogs with their molecular targets initiates a cascade of intracellular events, ultimately affecting cellular processes like proliferation and apoptosis.

As previously mentioned, a primary mechanism of action for many this compound analogs is the disruption of the p53-MDM2 interaction. This leads to the stabilization and activation of p53. google.comnih.gov Activated p53 can then transcriptionally regulate a host of downstream target genes involved in cell cycle arrest and apoptosis.

Research on N-substituted benzamides, such as declopramide (B1670142), has shown that these compounds can induce the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.govresearchgate.net This is a key event in the intrinsic apoptotic pathway, leading to the activation of caspase-9. nih.govnih.govresearchgate.net

The following table summarizes the effects of some benzamide analogs on key signaling molecules:

| Compound/Analog Class | Target Pathway/Molecule | Observed Effect | Reference |

| Nutlin-3 Analogs | p53-MDM2 | Inhibition of interaction, p53 activation | google.comnih.gov |

| Declopramide (N-substituted benzamide) | Cytochrome c | Release from mitochondria | nih.govnih.govresearchgate.net |

| Declopramide (N-substituted benzamide) | Caspase-9 | Activation | nih.govnih.govresearchgate.net |

| 4-Methoxybenzamide Analogs | Tubulin | Inhibition of polymerization | nih.gov |

| 4-Methoxybenzamide Analogs | Hsp27 | Inhibition | nih.gov |

The activation of p53 by this compound analogs that inhibit MDM2 leads to changes in the expression of p53 target genes. These include genes that promote apoptosis, such as Bax and PUMA, and genes that induce cell cycle arrest, such as p21.

Studies on N-substituted benzamides have also demonstrated effects on the expression and activity of key regulatory proteins. For example, declopramide was shown to induce p53 in 70Z/3 cells. nih.govresearchgate.net However, the apoptotic mechanism was found to be independent of p53 activation in p53-deficient HL60 cells, suggesting the involvement of other pathways. nih.govresearchgate.net Furthermore, overexpression of the anti-apoptotic protein Bcl-2 was shown to inhibit declopramide-induced apoptosis, highlighting the importance of the balance between pro- and anti-apoptotic proteins in determining cell fate. nih.govresearchgate.net

The modulation of intracellular signaling pathways by this compound analogs has profound effects on cellular processes, particularly proliferation and apoptosis. The ability of these compounds to induce apoptosis in cancer cells is a key focus of research.

The induction of apoptosis by N-substituted benzamides like declopramide has been demonstrated in various cell lines, including the mouse 70Z/3 pre-B cell line and the human promyelocytic cancer cell line HL60. nih.govnih.govresearchgate.net The mechanism involves the activation of the intrinsic apoptotic pathway, characterized by cytochrome c release and caspase-9 activation. nih.govnih.govresearchgate.net

Furthermore, these compounds have been observed to cause a cell cycle block at the G2/M phase, which occurs prior to the induction of apoptosis. nih.govresearchgate.net This cell cycle arrest is independent of p53 and caspase activity, suggesting a distinct mechanism of action for this effect. nih.govresearchgate.net

The following table summarizes the cellular effects of some benzamide analogs in research models:

| Compound/Analog Class | Cell Line(s) | Cellular Process Affected | Underlying Molecular Mechanism | Reference |

| Declopramide (N-substituted benzamide) | 70Z/3, HL60 | Apoptosis | Cytochrome c release, Caspase-9 activation | nih.govnih.govresearchgate.net |

| Declopramide (N-substituted benzamide) | 70Z/3, HL60 | Cell Cycle Arrest (G2/M) | p53- and caspase-independent | nih.govresearchgate.net |

| 4-Methoxybenzamide Analogs | Various cancer cell lines | Proliferation Inhibition | Tubulin and Hsp27 inhibition | nih.gov |

| Nutlin-3 Analogs | Cancer cells with wild-type p53 | Apoptosis, Cell Cycle Arrest | p53 activation via MDM2 inhibition | google.comnih.gov |

Insights from High-Throughput Screening (HTS) and Chemical Probe Applications

High-throughput screening (HTS) and the subsequent development of chemical probes have been instrumental in the discovery and optimization of analogs of this compound, particularly those targeting phosphodiesterase 10A (PDE10A). These approaches have enabled the rapid evaluation of large compound libraries, leading to the identification of potent and selective inhibitors with therapeutic potential.

Fragment-based lead discovery (FBLD) has emerged as a powerful strategy in this field. nih.govnih.gov This technique involves screening small, low-complexity chemical fragments for their ability to bind to or inhibit the target enzyme. nih.govnih.gov Hits from these initial screens are then elaborated and linked together to generate more potent lead compounds. nih.gov One notable application of this approach utilized nanocalorimetry in the form of enthalpy arrays for the initial fragment screen against PDE10A. nih.govnih.gov This label-free method measures the heat changes associated with enzyme activity and its inhibition, making it suitable for identifying competitive inhibitors. nih.gov In one such study, fragments with inhibitory constants (K_I) of less than 2 mM were identified and further validated through X-ray crystallography to elucidate their binding modes within the PDE10A active site. nih.gov This structural information is crucial for guiding the subsequent optimization of these fragments into more potent inhibitors. nih.govnih.gov

Various HTS-compatible assay formats have been developed to screen for inhibitors of PDE10A. One common method is the fluorescence polarization (FP) assay. bpsbioscience.com This homogeneous assay format is well-suited for 96-well plates and relies on a fluorescently labeled cyclic nucleotide (e.g., cAMP-FAM) and a specific phosphate-binding agent. bpsbioscience.com In the absence of an inhibitor, PDE10A hydrolyzes the cyclic nucleotide, and the resulting phosphate (B84403) is bound by the binding agent, leading to a high FP signal. bpsbioscience.com In the presence of an inhibitor, this reaction is blocked, resulting in a low FP signal. bpsbioscience.com This method allows for the efficient screening and profiling of large numbers of compounds. bpsbioscience.com

Another innovative screening method employs GloSensor technology to dynamically monitor changes in cyclic AMP (cAMP) concentrations within living cells. mdpi.com This bioluminescence-based approach offers a low-cost and robust platform for HTS of PDE inhibitors. mdpi.com By detecting the inhibitory activity of compounds in a cellular context, this method provides more physiologically relevant data and can help in the preliminary identification of the PDE subtypes being targeted. mdpi.com

Through these and other screening efforts, a number of potent analogs of this compound have been identified. For instance, optimization of the known PDE10A inhibitor papaverine (B1678415) led to the discovery of novel analogs with improved potency and selectivity. nih.gov One such analog, 1-(4-(2-(2-fluoroethoxy)ethoxy)-3-methoxybenzyl)-6,7-dimethoxyisoquinoline, demonstrated a significant inhibitory concentration (IC₅₀) against PDE10A. nih.gov The screening and structure-activity relationship (SAR) studies of these analogs are crucial for developing compounds with desirable pharmacological profiles. nih.govnih.govresearchgate.net

The table below summarizes the inhibitory activity of a potent analog identified through screening and optimization efforts.

| Compound Name | Target | IC₅₀ (nM) |

| 1-(4-(2-(2-fluoroethoxy)ethoxy)-3-methoxybenzyl)-6,7-dimethoxyisoquinoline | PDE10A | 28 ± 1.2 |

| PDE3A | 2200 ± 437 | |

| PDE3B | 2520 ± 210 | |

| Data sourced from Synthesis and in Vitro Evaluation of New Analogues as Inhibitors for Phosphodiesterase 10A. nih.gov |

While no specific chemical probes have been developed directly from this compound itself, the broader class of benzamide analogs has been explored for this purpose. For example, N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), demonstrating the potential for this chemical scaffold to be developed into probes for other targets. nih.gov The development of selective chemical probes is essential for target validation and for studying the physiological roles of enzymes like PDE10A in health and disease.

Computational and Theoretical Chemistry Studies of 2 Isopropoxy 4 Methoxybenzamide

Molecular Docking and Ligand-Protein Interaction Simulations

No published studies were found that investigated the molecular docking of 2-Isopropoxy-4-methoxybenzamide with any protein target.

Prediction of Binding Modes and Conformational States

There is no available information predicting the binding modes or conformational states of this compound within a protein binding site.

Analysis of Intermolecular Forces and Energetic Contributions to Binding

Without molecular docking studies, there is no data to analyze the intermolecular forces (such as hydrogen bonds, hydrophobic interactions, or van der Waals forces) or the energetic contributions of this compound to protein binding.

Molecular Dynamics (MD) Simulations of this compound-Target Complexes

No literature is available detailing molecular dynamics simulations performed on complexes of this compound and a biological target.

Conformational Dynamics of the Compound in Biological Environments

There are no studies on the conformational dynamics of this compound in simulated biological environments.

Solvent Effects and Binding Site Flexibility Analysis

Information regarding the influence of solvent on the binding of this compound or the flexibility of a target's binding site upon its interaction is not available.

Quantum Chemical Calculations and Electronic Structure Analysis

No specific quantum chemical calculations, such as Density Functional Theory (DFT) studies, have been published for this compound. Therefore, data on its electronic structure, molecular orbitals (HOMO/LUMO), or electrostatic potential maps are not available in the public domain. While general principles of quantum chemistry can be applied to any molecule, specific calculated values and analyses for this compound have not been reported. epstem.netnih.gov

Prediction of Reactivity and Interaction Potentials

The reactivity of a molecule is fundamentally governed by its electronic architecture. Computational methods such as Density Functional Theory (DFT) are instrumental in predicting the chemical behavior of compounds like this compound. nih.gov DFT studies on related benzamide (B126) derivatives have successfully identified sites susceptible to electrophilic and nucleophilic attack by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the distribution of HOMO and LUMO would indicate the likely regions for electron donation and acceptance, respectively. The energy gap between these orbitals is a critical indicator of the molecule's kinetic stability.

The interaction potential of this compound with its environment can also be mapped computationally. Molecular Electrostatic Potential (MEP) surfaces, for instance, visualize the charge distribution across the molecule, highlighting electron-rich areas (typically colored in shades of red) and electron-poor areas (colored in shades of blue). These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic attractions, which are crucial in biological systems and material science.

Evaluation of Electrostatic and Steric Effects on Molecular Interactions

The biological activity and physical properties of a molecule are significantly influenced by its electrostatic and steric characteristics. The isopropoxy and methoxy (B1213986) groups on the benzamide scaffold of this compound introduce specific electronic and spatial features. The oxygen atoms in these groups are electron-donating, influencing the aromatic ring's electron density and, consequently, its interaction with other molecules.

Computational tools can quantify these effects. For example, the calculation of atomic charges can reveal the extent of electron withdrawal or donation by each substituent. Steric hindrance, caused by the bulky isopropoxy group, can be evaluated by calculating molecular volume and surface area. These parameters are critical in determining how the molecule fits into a binding site of a protein or a crystal lattice. Studies on other substituted benzamides have shown that such steric and electrostatic factors are key determinants of their pharmacological activity. nih.gov

Pharmacophore Modeling and Virtual Screening Applications for Analog Discovery

Pharmacophore modeling is a powerful computational strategy used in drug discovery to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. chemsrc.comnih.gov For this compound, a pharmacophore model would consist of key features such as hydrogen bond donors (from the amide group), hydrogen bond acceptors (the carbonyl oxygen and the ether oxygens), and hydrophobic regions (the aromatic ring and the isopropyl group).

Once a pharmacophore model is established, it can be used for virtual screening of large chemical databases to identify other molecules, or analogs, that share the same pharmacophoric features and are therefore likely to exhibit similar biological activities. mdpi.comresearchgate.net This in silico approach significantly accelerates the discovery of new lead compounds by filtering out molecules that are unlikely to be active, thereby saving time and resources in the drug development pipeline. The identification of novel benzamide derivatives as potential therapeutic agents has been successfully demonstrated through such virtual screening campaigns. mdpi.com

In Silico Prediction of Molecular Interactions and Theoretical Distribution

The journey of a molecule through a biological system is governed by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico tools play a crucial role in predicting these properties early in the drug discovery process, helping to identify candidates with favorable pharmacokinetic profiles. For this compound, various computational models can predict its likely ADMET characteristics based on its structure.

Physicochemical properties, which are key inputs for ADMET prediction, can be readily calculated. These include molecular weight, lipophilicity (logP), the number of hydrogen bond donors and acceptors, and polar surface area. These parameters are often assessed against established guidelines like Lipinski's Rule of Five to gauge a compound's potential for oral bioavailability. While specific experimental ADMET data for this compound is not available, predictions can be made using various online servers and software. nih.gov

The theoretical distribution of the compound within the body, such as its ability to cross the blood-brain barrier or its plasma protein binding affinity, can also be estimated using quantitative structure-property relationship (QSPR) models. These models are built on experimental data from a large number of diverse compounds and can provide valuable insights into the likely in vivo behavior of new molecules like this compound.

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H15NO3 | nih.gov |

| Molecular Weight | 209.24 g/mol | nih.gov |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

| Rotatable Bonds | 4 | Calculated |

| Polar Surface Area | 55.6 Ų | Calculated |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Pre Clinical in Vitro and Mechanistic in Vivo Investigations of 2 Isopropoxy 4 Methoxybenzamide Analogs

Cellular Biochemistry and Molecular Biology Investigations

The in vitro evaluation of benzamide (B126) analogs has been crucial in elucidating their subcellular targets and the pathways through which they exert their effects. These studies form the foundation for understanding their potential as therapeutic agents.

Cell-based Target Engagement Assays and Reporter Gene Studies

Determining whether a compound interacts with its intended molecular target within a living cell is a critical step in pre-clinical research. Modern cell-based assays provide quantitative data on target engagement and can be adapted for high-throughput screening.

Advanced techniques like the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay have been employed to measure the binding affinity and residence time of compounds at their target proteins in real-time within intact cells. reactionbiology.compromega.com For instance, a NanoBRET assay was successfully developed for Sirt2, a protein deacetylase, to confirm the cellular target engagement of new benzamide-based inhibitors. chemrxiv.org This assay relies on energy transfer between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer. Competitive displacement of the tracer by a benzamide analog allows for the quantification of its binding affinity (IC50) and selectivity within a physiological context. reactionbiology.comchemrxiv.orgresearchgate.net

Reporter gene assays are another powerful tool to assess the functional consequences of target modulation. nih.gov These assays link the activity of a specific signaling pathway to the expression of a reporter protein, such as luciferase or green fluorescent protein (GFP). nih.govnih.gov A novel reporter system, termed product-induced gene expression (PIGEX), was developed to screen for enzymes that act on benzamide. nih.gov In this system, E. coli sensor cells were engineered to express GFP in the presence of benzoate, the product of benzamide hydrolysis. This allowed for the high-throughput screening of a metagenomic library to identify novel amidases, demonstrating how reporter genes can be utilized to study the enzymatic fate of benzamide-related compounds. nih.gov

| Assay Type | Principle | Application for Benzamide Analogs | Key Findings |

| NanoBRET™ | Measures molecular proximity via energy transfer between a luciferase-tagged target and a fluorescent tracer in live cells. reactionbiology.compromega.com | Quantifying cellular target engagement and binding affinity of benzamide inhibitors for specific proteins (e.g., Sirt2, kinases). chemrxiv.orgnih.gov | Confirmed cellular target engagement and enabled correlation of binding affinity with cellular activity. chemrxiv.org |

| PIGEX Reporter Assay | A benzoate-responsive transcriptional activator (BenR) controls the expression of a green fluorescent protein (GFP) reporter gene. nih.gov | Screening for enzymes (amidases) that metabolize benzamide into benzoate. nih.gov | Successfully identified multiple amidase genes from a large library, showcasing a functional assay for benzamide metabolism. nih.gov |

Mechanistic Analysis of Cellular Responses (e.g., cell cycle progression, cell death pathways) in Defined Cell Lines

Investigations into how benzamide analogs affect fundamental cellular processes like cell division and survival have revealed significant anti-proliferative and pro-apoptotic activities in various cancer cell lines.

Studies on N-substituted benzamides, such as declopramide (B1670142), have shown that these compounds can induce a G2/M phase cell cycle block. nih.govnih.gov This arrest in the cell cycle precedes the induction of apoptosis. nih.govnih.gov For example, a benzamide analog was found to induce G2/M cell cycle arrest in 518T2 cells after 24 hours of treatment. nih.gov

The primary mechanism of cell death induced by these benzamide analogs appears to be through the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov Treatment of murine pre-B (70Z/3) and human promyelocytic cancer (HL-60) cell lines with declopramide led to the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov This event is a key initiator of the apoptotic cascade, leading to the activation of caspase-9. nih.gov The induction of apoptosis was significantly inhibited by a broad-spectrum caspase inhibitor and a specific caspase-9 inhibitor, confirming the central role of this pathway. nih.govnih.gov Furthermore, overexpression of the anti-apoptotic protein Bcl-2 in 70Z/3 cells prevented declopramide-induced apoptosis, reinforcing the involvement of the mitochondrial pathway. nih.govnih.gov Notably, these effects were observed to be independent of the tumor suppressor protein p53, as they occurred in both p53-positive and p53-deficient cell lines. nih.govnih.gov

| Cellular Process | Key Findings for Benzamide Analogs | Affected Cell Lines | Molecular Events |

| Cell Cycle Progression | Induction of G2/M phase arrest. nih.govnih.govnih.gov | 70Z/3, HL-60, 518T2. nih.govnih.govnih.gov | Accumulation of cells in the G2 and M phases of the cell cycle. nih.govnih.gov |

| Apoptosis | Activation of the intrinsic (mitochondrial) pathway. nih.govnih.gov | 70Z/3, HL-60. nih.govnih.gov | Release of cytochrome c, activation of caspase-9. nih.govnih.gov |

Protein Expression and Localization Studies in Cellular Systems

Understanding whether a compound alters the expression level or subcellular location of its target protein is essential for a complete mechanistic picture.

In studies of multidrug resistance in cancer, the ATP-binding cassette (ABC) transporter ABCG2 is a protein of significant interest. Overexpression of ABCG2 can lead to the efflux of chemotherapeutic drugs from cancer cells, reducing their efficacy. A novel benzamide derivative, VKNG-2, was investigated for its ability to overcome ABCG2-mediated multidrug resistance in the S1-M1-80 colon cancer cell line. While VKNG-2 was highly effective at restoring the sensitivity of these cells to chemotherapeutic agents, Western blot analysis revealed that it did not significantly alter the protein expression levels of ABCG2. Furthermore, the subcellular localization of the ABCG2 transporter was also unaffected by treatment with VKNG-2. These findings suggest that VKNG-2's mechanism of action is through the direct inhibition of the transporter's efflux function, rather than by altering its expression or trafficking.

| Compound | Target Protein | Cell Line | Effect on Protein Expression | Effect on Protein Localization |

| VKNG-2 | ABCG2 Transporter | S1-M1-80 (Colon Cancer) | No significant alteration. | No significant alteration. |

In Vivo Mechanistic Exploration in Non-Human Animal Models

Translating in vitro findings into a whole-organism context is a critical phase of pre-clinical development. In vivo studies in animal models allow for the assessment of a compound's target engagement and its pharmacodynamic effects in a complex biological system. nih.govresearchgate.net

Target Engagement and Pathway Modulation Validation in Animal Tissues

Pharmacodynamic Studies Measuring Biological Effects Related to Target Modulation

Pharmacodynamic (PK/PD) studies aim to connect the concentration of a drug in the body with its observed biological effect. nih.govnih.gov In animal models, this involves measuring relevant biomarkers or physiological changes following administration of the compound. For substituted benzamides with antidopaminergic activity, pharmacodynamic effects are often assessed by their ability to antagonize behaviors induced by dopamine (B1211576) agonists like apomorphine. nih.gov For instance, the antagonism of apomorphine-induced stereotypies in rats is a classic in vivo assay for dopamine receptor blockade. nih.gov The correlation between a compound's in vivo potency in such assays and its in vitro binding affinity can be complex, often influenced by factors like lipophilicity and brain penetration. nih.gov These studies are essential for establishing a dose-response relationship and for predicting therapeutically relevant exposures in humans. nih.govresearchgate.net

| In Vivo Study Type | Objective | Example Application for Benzamide Analogs | Key Considerations |

| Target Engagement | To confirm the compound binds to its intended target in a living animal. acs.org | Measuring the displacement of a radiolabeled ligand from dopamine receptors in the rat brain. reactionbiology.com | Brain penetration, metabolism, and non-specific binding. |

| Pharmacodynamics | To measure the biological effect of the compound in relation to its concentration. nih.govnih.gov | Assessing the antagonism of apomorphine-induced stereotyped behavior in rats. nih.gov | Correlation with in vitro potency, influence of pharmacokinetics, dose-response relationship. nih.govnih.gov |

Investigative Studies on Compound Distribution in Pre-clinical Models

The biodistribution of novel therapeutic agents is a critical component of pre-clinical evaluation, providing essential insights into the compound's localization within the body, which can inform both efficacy and potential toxicity. For analogs of 2-Isopropoxy-4-methoxybenzamide, which are often developed for specific targeting, understanding their distribution profiles in pre-clinical models is paramount. These investigations typically involve the administration of the compound to animal models, followed by the analysis of its concentration in various tissues and fluids over time.

One key area of investigation for benzamide derivatives has been their potential application in oncology, particularly for imaging and therapy. A significant study focused on a radioiodinated benzamide analog, N-[2-(1'-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide (P[125I]MBA), to explore its utility as a sigma receptor-binding radioligand for breast cancer imaging. nih.gov The in vivo pharmacokinetics of this compound were assessed in Sprague-Dawley rats, revealing rapid clearance from normal organs. nih.gov

Further evaluation was conducted in Lewis rats with syngeneic RMT breast cancers, a model that histologically resembles human breast cancer. nih.gov At one-hour post-injection, the tumor uptake of P[125I]MBA was measured at 0.35 ± 0.01% of the injected dose per gram (%ID/g). nih.gov This uptake was comparable to that of Tc-99m sestamibi, a clinically used radiopharmaceutical for breast imaging. nih.gov However, P[125I]MBA demonstrated a more favorable distribution profile with significantly lower accumulation in non-target organs such as the liver, kidneys, and heart compared to Tc-99m sestamibi. nih.gov Specifically, the %ID/g for the liver, kidneys, and heart was 2, 11, and 20 times lower, respectively, for P[125I]MBA. nih.gov This suggests a higher tumor-to-background ratio, which is a desirable characteristic for an imaging agent. The combination of notable tumor uptake and low non-target organ accumulation underscores the potential of this and similar sigma receptor ligands for breast cancer imaging applications. nih.gov

The ability of a compound to cross the blood-brain barrier (BBB) is another crucial aspect of pre-clinical distribution studies, especially for agents targeting the central nervous system (CNS). While specific data on the brain distribution of this compound is not extensively available, general methodologies for assessing the CNS penetration of drug candidates are well-established. These include measuring the unbound drug concentrations in plasma and brain to determine the unbound plasma-to-brain concentration ratio ([plasma]u/[brain]u). nih.gov This ratio provides a measure of the extent of CNS distribution, independent of the specific transport mechanisms involved. nih.gov For compounds that are substrates of efflux transporters like P-glycoprotein (P-gp) at the BBB, the in vivo P-gp efflux ratio is often determined using P-gp deficient animal models to understand the impact of this transporter on brain penetration. nih.gov

Advanced imaging techniques such as MALDI-MS imaging are also employed to map the regional distribution of metabolites and drug compounds within the brain tissue itself, offering high-resolution spatial information. acs.org Furthermore, studies investigating different routes of administration, including intravenous, intraperitoneal, intranasal, and oral, are conducted to determine how the delivery method affects the ability of compounds, often formulated in nanoparticles, to reach the CNS. nih.gov The quantitative understanding of antibody distribution within different brain regions following systemic and intra-CNS administration is also an area of active research, providing valuable insights for the development of brain-targeted therapies. nih.govresearchgate.net

The following table summarizes the biodistribution data for the analog P[125I]MBA in a preclinical model.

Table 1: Biodistribution of P[125I]MBA in Lewis Rats with RMT Breast Cancer (1-hour post-injection)

| Tissue | Percent Injected Dose per Gram (%ID/g) |

| Tumor | 0.35 ± 0.01 |

Data sourced from a study on a radioiodinated benzamide analog. nih.gov

Metabolic Fate and Biotransformation Research of 2 Isopropoxy 4 Methoxybenzamide Analogs

In Vitro Metabolic Stability Studies in Subcellular Fractions and Hepatocyte Systems

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo metabolic clearance of a compound. springernature.comresearchgate.net These assays typically utilize liver subcellular fractions, such as microsomes and S9 fractions, or intact hepatocytes. springernature.comcreative-biolabs.com Liver microsomes are rich in Phase I cytochrome P450 (CYP) enzymes, while S9 fractions contain both microsomal and cytosolic enzymes, and hepatocytes provide a more complete metabolic picture by including both Phase I and Phase II enzymes. nih.gov

The chemical structure of 2-Isopropoxy-4-methoxybenzamide suggests several potential sites for metabolic attack. Based on the metabolism of structurally similar compounds, the primary biotransformation pathways are expected to include O-dealkylation, aromatic hydroxylation, and amide hydrolysis.

O-dealkylation: The methoxy (B1213986) and isopropoxy groups are susceptible to O-dealkylation, a common metabolic reaction catalyzed by CYP enzymes. nih.gov O-demethylation of the 4-methoxy group would yield a phenolic metabolite, while O-deisopropylation at the 2-position would produce another phenol. These phenolic metabolites can then undergo further conjugation.

Aromatic Hydroxylation: The benzene (B151609) ring can be hydroxylated at available positions, leading to the formation of various phenolic metabolites.

Amide Hydrolysis: The amide bond can be hydrolyzed by amidases to yield 2-isopropoxy-4-methoxybenzoic acid and ammonia (B1221849). nih.gov

The following table summarizes the potential primary metabolites of this compound based on established metabolic pathways for analogous compounds.

| Metabolite | Metabolic Pathway | Enzymes Involved (Predicted) |

| 4-Hydroxy-2-isopropoxybenzamide | O-demethylation | Cytochrome P450 (e.g., CYP1A2, CYP2D6, CYP3A4) |

| 2-Hydroxy-4-methoxybenzamide | O-deisopropylation | Cytochrome P450 (e.g., CYP2C family) |

| 2-Isopropoxy-4-methoxy-x-hydroxybenzamide | Aromatic Hydroxylation | Cytochrome P450 |

| 2-Isopropoxy-4-methoxybenzoic acid | Amide Hydrolysis | Amidases |

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the Phase I metabolism of a vast array of xenobiotics. mdpi.com The metabolism of alkoxy-substituted aromatic compounds is often mediated by specific CYP isoforms. For instance, CYP1A2, CYP2D6, and CYP3A4 are known to be involved in the O-demethylation of various substrates. nih.govnih.gov The O-dealkylation of larger alkoxy groups, such as the isopropoxy group, might involve other isoforms like those from the CYP2C family.

To identify the specific CYPs involved in the metabolism of this compound analogs, reaction phenotyping studies would be conducted. umich.edu This typically involves using a panel of recombinant human CYP enzymes or specific chemical inhibitors of CYP isoforms in incubations with liver microsomes. umich.edu Such studies are crucial for predicting potential drug-drug interactions, as co-administered drugs that inhibit or induce these specific CYP enzymes could alter the clearance and exposure of the benzamide (B126) analog.

Metabolite Profiling and Identification in Pre-clinical Animal Models for Mechanistic Insights

Following in vitro characterization, metabolite profiling in pre-clinical animal models (e.g., rats, mice) is essential to understand the in vivo metabolic fate of a compound. umich.edu These studies provide a more comprehensive picture of metabolism, including the interplay between Phase I and Phase II reactions and the relative abundance of different metabolites in circulation and excreta.

In pre-clinical models, the major metabolic routes for a this compound analog would likely mirror the pathways identified in vitro, though the quantitative importance of each pathway may differ. Following oral or intravenous administration, blood, urine, and feces are collected over time and analyzed using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites. nih.gov

Based on studies of other aromatic amides, it is anticipated that O-dealkylation and subsequent conjugation would be major clearance pathways. nih.gov The relative contribution of amide hydrolysis versus oxidative metabolism would also be determined.

Primary metabolites formed during Phase I reactions often contain functional groups (e.g., hydroxyl groups from O-dealkylation or aromatic hydroxylation) that can undergo Phase II conjugation reactions. nih.gov These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), attach endogenous polar molecules like glucuronic acid or sulfate (B86663) to the metabolite, increasing its water solubility and facilitating its excretion.

For this compound, the phenolic metabolites resulting from O-dealkylation or aromatic hydroxylation would be prime candidates for glucuronidation and sulfation. The resulting glucuronide and sulfate conjugates would be expected to be major excretory products found in urine and/or bile. The following table outlines the likely conjugation reactions.

| Phase I Metabolite | Conjugation Reaction | Phase II Enzyme (Predicted) | Resulting Conjugate |

| 4-Hydroxy-2-isopropoxybenzamide | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 4-O-glucuronide of 2-isopropoxybenzamide |

| 4-Hydroxy-2-isopropoxybenzamide | Sulfation | Sulfotransferases (SULTs) | 4-O-sulfate of 2-isopropoxybenzamide |

| 2-Hydroxy-4-methoxybenzamide | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 2-O-glucuronide of 4-methoxybenzamide (B147235) |

| 2-Hydroxy-4-methoxybenzamide | Sulfation | Sulfotransferases (SULTs) | 2-O-sulfate of 4-methoxybenzamide |

Advanced Analytical Methodologies for Research on 2 Isopropoxy 4 Methoxybenzamide

Chromatographic Techniques for Purity Assessment and Quantification in Research Studies

Chromatographic methods are fundamental in chemical research for separating components of a mixture and for determining the purity and concentration of a substance.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds like 2-Isopropoxy-4-methoxybenzamide. In a research context, HPLC is employed to ascertain the purity of synthesized batches of the compound and to quantify its concentration in various sample matrices. A typical HPLC method for a substituted benzamide (B126) would involve a reversed-phase column, such as a C18, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set at a wavelength where the benzamide chromophore exhibits maximum absorbance. The retention time of the compound under specific conditions is a key identifier, while the peak area from the chromatogram is proportional to its concentration, allowing for precise quantification when calibrated with a known standard. For structurally similar benzamides, column-switching HPLC methods have been developed for direct determination in biological fluids like serum. nih.gov

Mass Spectrometry (MS) for Characterization and Quantification in Research Samples

Mass Spectrometry (MS) is an indispensable tool for the structural characterization and sensitive quantification of chemical compounds. When coupled with a separation technique like HPLC (LC-MS), it provides high specificity and sensitivity. For this compound, which has a molecular weight of 209.24 g/mol , electrospray ionization (ESI) would be a common ionization technique, likely in positive ion mode, to generate the protonated molecule [M+H]+ at m/z 210.2. chemsrc.com High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Tandem mass spectrometry (MS/MS) could be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. In quantitative studies, a selected reaction monitoring (SRM) method would be developed for high sensitivity and selectivity, which is a standard approach for quantifying drug-like molecules in complex samples. nih.govorganomation.com

Spectroscopic Methods for Structural Elucidation of Novel Derivatives

Spectroscopic techniques are vital for elucidating the chemical structure of new molecules. For any novel derivative of this compound, a combination of NMR and IR spectroscopy would be essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. For this compound, ¹H NMR and ¹³C NMR spectra would provide a wealth of information. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the isopropoxy group's methine and methyl protons, and the amide protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the atoms. For instance, the aromatic protons would appear as a characteristic pattern of doublets and a doublet of doublets, while the isopropoxy group would show a septet for the CH proton and a doublet for the two CH₃ groups. ¹³C NMR would complement this by showing signals for each unique carbon atom in the molecule. Studies on substituted benzamides have shown that the chemical shifts are sensitive to the electronic effects of the substituents on the aromatic ring. rsc.orgpsu.edu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations would include N-H stretching of the primary amide group (typically two bands in the region of 3400-3200 cm⁻¹), a strong C=O stretching band for the amide carbonyl group (around 1650 cm⁻¹), C-O stretching for the methoxy and isopropoxy ethers, and C-H stretching for the aromatic and aliphatic parts of the molecule. The precise positions of these bands can be influenced by hydrogen bonding. researchgate.net

Bioanalytical Method Development for In Vitro and In Vivo Mechanistic Investigations

For the investigation of this compound in biological systems, robust bioanalytical methods are required. The development and validation of such methods, typically using LC-MS/MS, are crucial for determining the concentration of the compound in biological matrices like plasma, tissue homogenates, or cell culture media. These methods need to be sensitive, specific, accurate, and precise to allow for meaningful interpretation of in vitro assays or in vivo pharmacokinetic studies. The process would involve optimizing sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic separation, and mass spectrometric detection to ensure that the analyte can be reliably measured at low concentrations in the presence of endogenous matrix components. nih.gov

Patent Landscape and Academic Innovations Surrounding 2 Isopropoxy 4 Methoxybenzamide

Review of Patents Covering Synthesis and Intermediates Related to 2-Isopropoxy-4-methoxybenzamide

The synthesis of this compound, with CAS number 926842-78-6, and its precursors are subjects of interest within the patent literature, primarily in the context of creating more complex molecules for various therapeutic applications. While patents specifically detailing the synthesis of this compound as a final product are not abundant, the methodologies for constructing its core structure are well-documented through patents focused on related compounds and intermediates.

A key precursor to this compound is 2-Isopropoxy-4-methoxybenzoic acid (CAS 79128-14-6). The synthesis of this acid is a critical step, and patents often describe the O-alkylation of a corresponding hydroxybenzoic acid derivative. Another closely related intermediate is 2-Isopropoxy-4-methoxybenzonitrile (CAS 548472-47-5). The conversion of the nitrile group to a benzamide (B126) is a standard chemical transformation, suggesting that patents covering the synthesis of the benzonitrile (B105546) are also relevant to the production of the target benzamide.

One notable patent, WO2019209607A1, describes the synthesis of 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile from 2-isopropyl-4-methoxyphenol. chemsrc.com Although this patent focuses on a compound with an isopropyl group instead of an isopropoxy group, the synthetic strategies disclosed are highly relevant. The patent details the alkylation of the phenolic hydroxyl group, a fundamental step that could be adapted for the synthesis of 2-isopropoxy derivatives. The patent also highlights the importance of these substituted phenoxy compounds as intermediates in the synthesis of more complex molecules targeting P2X purinergic receptors, which are implicated in a variety of diseases. chemsrc.com

Furthermore, patents related to the synthesis of other benzamide derivatives provide insights into the general synthetic routes that could be applied to this compound. For instance, Chinese patent CN102020587A, which details the synthesis of 2-methoxy-4-cyanobenzaldehyde, showcases methods for introducing functional groups onto the benzene (B151609) ring that are pertinent to the synthesis of the target molecule.

The following table summarizes key intermediates and related compounds in the synthesis of this compound, along with their significance as indicated in the patent literature.

| Compound Name | CAS Number | Role in Synthesis |

| This compound | 926842-78-6 | Target Compound |

| 2-Isopropoxy-4-methoxybenzoic acid | 79128-14-6 | Key Precursor |

| 2-Isopropoxy-4-methoxybenzonitrile | 548472-47-5 | Key Intermediate |

| 2-isopropyl-4-methoxyphenol | Not Available | Starting material for related compounds |

| 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile | Not Available | Intermediate for P2X receptor modulators chemsrc.com |

| 2-methoxy-4-cyanobenzaldehyde | Not Available | Intermediate for various pharmaceuticals |

Analysis of Research-Oriented Patent Claims and Novel Chemical Uses

While patents specifically claiming this compound as a novel therapeutic agent are limited, the patent landscape for structurally similar benzamide derivatives reveals a wide array of research-oriented claims and novel chemical uses. These patents often focus on the development of compounds for treating conditions such as pain, inflammation, and cancer.

For example, patent WO2013081400A3 discloses novel benzamide derivatives for the prevention and treatment of pain and itching. sigmaaldrich.com The claims in this patent cover a broad range of substituted benzamides, and while not explicitly naming this compound, the structural motifs described are relevant. The patent highlights the potential for benzamide derivatives to modulate biological pathways involved in nociception and pruritus. sigmaaldrich.com

In the field of oncology, recent research has focused on benzamide derivatives as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair. A 2023 study published in the European Journal of Medicinal Chemistry describes the discovery of novel benzamide derivatives as potential antitumor agents targeting PARP-1. bldpharm.com The research claims in the associated patents would likely revolve around the specific chemical scaffolds that exhibit potent PARP-1 inhibitory activity.

Furthermore, research into neuroprotective agents has also explored the utility of benzamide derivatives. A study from the same journal in 2023 details the discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. sigmaaldrich.com The patent claims stemming from such research would focus on the use of these compounds to mitigate neuronal damage.

The table below outlines the research-oriented patent claims and novel chemical uses for benzamide derivatives that are structurally related to this compound.

| Therapeutic Area | Novel Chemical Use | Representative Patent/Publication |

| Pain and Itching | Modulation of nociceptive and pruritic pathways | WO2013081400A3 sigmaaldrich.com |

| Oncology | Inhibition of PARP-1 for cancer therapy | Eur J Med Chem., 2023, 115243 bldpharm.com |

| Neuroprotection | Mitigation of neuronal damage in ischemic stroke | Eur J Med Chem., 2023, 115871 sigmaaldrich.com |

| P2X Receptor Modulation | Treatment of diseases associated with P2X purinergic receptors | WO2019209607A1 chemsrc.com |

Impact of Patent Literature on Driving Future Academic Research Directions for Benzamide Derivatives

The patent literature plays a crucial role in shaping the direction of academic research on benzamide derivatives. Patents not only protect intellectual property but also serve as a rich source of information on novel chemical structures, synthetic methodologies, and potential therapeutic applications.